molecular formula C14H12N2O2 B15195720 6-Ethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 134894-50-1

6-Ethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B15195720
CAS No.: 134894-50-1
M. Wt: 240.26 g/mol
InChI Key: FEDMVRUBHRFKGY-UHFFFAOYSA-N
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Description

6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one, commonly referred to as 6Et-PBOA-5one, is a heterocyclic compound that features a fused benzoxazepine and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride .

Industrial Production Methods

For industrial-scale production, methods such as chemical vapor deposition (CVD) and thermal vapor deposition are employed due to their efficiency and scalability. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
  • 6-Propylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
  • 6-Butylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Uniqueness

6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

134894-50-1

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

6-ethylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C14H12N2O2/c1-2-16-11-7-3-4-8-12(11)18-13-10(14(16)17)6-5-9-15-13/h3-9H,2H2,1H3

InChI Key

FEDMVRUBHRFKGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=CC=N3

Origin of Product

United States

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